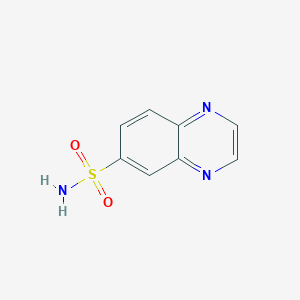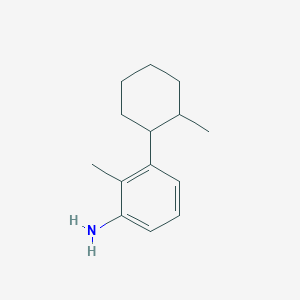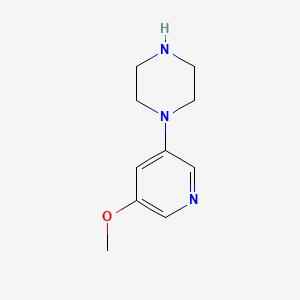
Quinoxaline-6-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoxaline-6-sulfonamide is a nitrogen-containing heterocyclic compound that has garnered significant attention due to its diverse pharmacological properties. This compound is characterized by a quinoxaline ring system substituted with a sulfonamide group at the sixth position. The presence of both the quinoxaline and sulfonamide moieties contributes to its broad-spectrum biological activities, making it a valuable scaffold in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline-6-sulfonamide typically involves the condensation of 2-nitroaniline with a sulfonyl chloride derivative under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is subsequently cyclized to form the quinoxaline ring. Common reagents used in this synthesis include sodium hydroxide, ethanol, and various sulfonyl chlorides .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to enhance sustainability and reduce environmental impact. Transition-metal-free catalysis and microwave-assisted synthesis are some of the advanced techniques used to achieve high yields and purity .
化学反应分析
Types of Reactions: Quinoxaline-6-sulfonamide undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-6-sulfonic acid.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products: The major products formed from these reactions include quinoxaline-6-sulfonic acid, aminoquinoxaline derivatives, and various substituted quinoxalines .
科学研究应用
Quinoxaline-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of dyes, pigments, and optoelectronic materials.
作用机制
The mechanism of action of quinoxaline-6-sulfonamide involves its interaction with various molecular targets and pathways. The sulfonamide group can inhibit the activity of enzymes such as carbonic anhydrase and dihydropteroate synthase, leading to antimicrobial effects. Additionally, the quinoxaline ring can intercalate with DNA, disrupting cellular processes and inducing apoptosis in cancer cells .
相似化合物的比较
Quinoxaline-6-sulfonamide can be compared with other similar compounds, such as:
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An antitumor antibiotic.
Atinoleutin: A quinoxaline derivative with anticancer properties.
Levomycin: An antibiotic with a quinoxaline core.
Carbadox: An antimicrobial agent used in animal feed.
Uniqueness: this compound stands out due to its unique combination of the quinoxaline and sulfonamide moieties, which confer a broad spectrum of biological activities and make it a versatile scaffold for drug development.
属性
分子式 |
C8H7N3O2S |
|---|---|
分子量 |
209.23 g/mol |
IUPAC 名称 |
quinoxaline-6-sulfonamide |
InChI |
InChI=1S/C8H7N3O2S/c9-14(12,13)6-1-2-7-8(5-6)11-4-3-10-7/h1-5H,(H2,9,12,13) |
InChI 键 |
MXQPKTHZFJALPJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC=CN=C2C=C1S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Methyl-2-[(prop-2-yn-1-yloxy)amino]benzoic acid](/img/structure/B13222649.png)


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid](/img/structure/B13222664.png)
![2-Amino-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one](/img/structure/B13222670.png)


![2-(Pyrrolidin-1-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B13222690.png)




![4-[(4-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13222706.png)
